molecular formula C15H14ClN5OS B3448323 N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE

N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B3448323
M. Wt: 347.8 g/mol
InChI Key: UPLRATCJAOJPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a triazolopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 5,7-dimethyl-1,2,4-triazole and suitable pyrimidine derivatives.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazolopyrimidine core with a chlorophenyl derivative under suitable conditions.

    Formation of the sulfanylacetamide linkage: This step involves the reaction of the intermediate compound with a suitable sulfanylacetamide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or triazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.

    Modulating cellular pathways: The compound may influence key cellular pathways, such as signal transduction, apoptosis, or cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

    N~1~-(4-BROMOPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    N~1~-(4-METHOXYPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE: This compound has a methoxyphenyl group, which may influence its reactivity and biological activity.

The uniqueness of N1-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-9-7-10(2)21-14(17-9)19-20-15(21)23-8-13(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLRATCJAOJPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.